4-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid
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Overview
Description
4-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid is a complex organic compound with the molecular formula C13H14Cl3N3O3S It is known for its unique structure, which includes a trichloromethyl group, a propanoylamino group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with propanoyl chloride to form 2,2,2-trichloro-1-(propanoylamino)ethane. This intermediate is then reacted with thiourea to introduce the carbamothioyl group. Finally, the resulting compound is coupled with 4-aminobenzoic acid under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the trichloromethyl group or the carbamothioyl group, leading to the formation of less chlorinated or thiol derivatives.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives .
Scientific Research Applications
4-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 4-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The trichloromethyl group and carbamothioyl group can form specific interactions with active sites, potentially inhibiting or modifying enzyme activity. The benzoic acid moiety may also play a role in binding to proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-({[2,2,2-Trichloro-1-(isobutyrylamino)ethyl]carbamothioyl}amino)benzoic acid: Similar structure but with an isobutyrylamino group instead of a propanoylamino group.
4-[({2,2,2-trichloro-1-[(4-fluorophenyl)formamido]ethyl}carbamothioyl)amino]benzoic acid: Contains a fluorophenyl group instead of a propanoylamino group.
Uniqueness
The uniqueness of 4-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C13H14Cl3N3O3S |
---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
4-[[2,2,2-trichloro-1-(propanoylamino)ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C13H14Cl3N3O3S/c1-2-9(20)18-11(13(14,15)16)19-12(23)17-8-5-3-7(4-6-8)10(21)22/h3-6,11H,2H2,1H3,(H,18,20)(H,21,22)(H2,17,19,23) |
InChI Key |
ZGGJPTVJWJDKKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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